N-{[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetyl}-beta-alanine
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Overview
Description
N-{[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetyl}-beta-alanine is a synthetic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetyl}-beta-alanine typically involves multi-step organic reactions. One common method starts with the preparation of the pyridazine core, followed by the introduction of the thiophene ring. The final step involves the acetylation of beta-alanine.
Preparation of Pyridazine Core: The pyridazine core can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound under reflux conditions.
Introduction of Thiophene Ring: The thiophene ring is introduced via a cyclization reaction involving a thiophene derivative and the pyridazine intermediate.
Acetylation of Beta-Alanine: The final step involves the acetylation of beta-alanine using acetic anhydride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyridazine ring, potentially converting it to a dihydropyridazine derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the pyridazine and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyridazine derivatives.
Substitution: Various substituted pyridazine and thiophene derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-{[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetyl}-beta-alanine is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential therapeutic properties. The presence of the pyridazine and thiophene rings suggests possible activity as an enzyme inhibitor, receptor modulator, or antimicrobial agent. Studies may focus on its efficacy in treating diseases such as cancer, bacterial infections, and inflammatory conditions.
Industry
In the industrial sector, the compound’s stability and reactivity make it suitable for use in the development of new materials, such as polymers and coatings. Its unique properties can enhance the performance and durability of these materials.
Mechanism of Action
The mechanism of action of N-{[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetyl}-beta-alanine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it could inhibit an enzyme involved in a disease pathway, thereby reducing disease symptoms or progression.
Comparison with Similar Compounds
Similar Compounds
- N-{[6-oxo-3-(phenyl)pyridazin-1(6H)-yl]acetyl}-beta-alanine
- N-{[6-oxo-3-(furan-2-yl)pyridazin-1(6H)-yl]acetyl}-beta-alanine
- N-{[6-oxo-3-(pyridyl)pyridazin-1(6H)-yl]acetyl}-beta-alanine
Uniqueness
Compared to similar compounds, N-{[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetyl}-beta-alanine stands out due to the presence of the thiophene ring. This sulfur-containing heterocycle imparts unique electronic and steric properties, potentially enhancing its biological activity and stability. The thiophene ring can also participate in additional interactions, such as π-π stacking and hydrogen bonding, which may improve the compound’s efficacy in various applications.
Properties
Molecular Formula |
C13H13N3O4S |
---|---|
Molecular Weight |
307.33 g/mol |
IUPAC Name |
3-[[2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)acetyl]amino]propanoic acid |
InChI |
InChI=1S/C13H13N3O4S/c17-11(14-6-5-13(19)20)8-16-12(18)4-3-9(15-16)10-2-1-7-21-10/h1-4,7H,5-6,8H2,(H,14,17)(H,19,20) |
InChI Key |
DMVCDNMVPLVDKY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=NN(C(=O)C=C2)CC(=O)NCCC(=O)O |
Origin of Product |
United States |
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